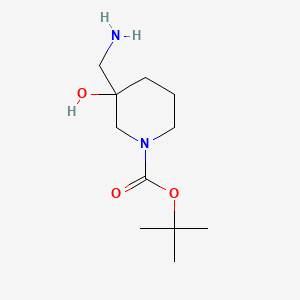![molecular formula C9H8BrN3OS B567741 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1224055-17-7](/img/structure/B567741.png)
6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound with the molecular formula C8H7BrN4S . It is a type of fused pyrimidine, which are privileged kinase scaffolds . This compound is part of a class of molecules that have potential as kinase inhibitors .
Synthesis Analysis
The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . An improved synthesis of a similar compound, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a, was optimized by varying solvents, catalysts and the use of microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrido[2,3-d]pyrimidin-7-amine core . This core addresses key pharmacophoric elements of the kinase ATP pocket .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . In the synthesis of a similar compound, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a, an expeditious synthesis was optimized by varying solvents, catalysts and the use of microwave irradiation .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have been exploring the synthesis of various derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one, focusing on their chemical properties and potential as intermediates for further chemical reactions. For instance, the work on the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones through thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates has shed light on the reactivity of similar compounds under different conditions. This process has revealed interesting insights into the formation of mixtures of 7-halo-1,4-dihydro-1,8-naphthyridin-4-ones and related compounds, emphasizing the versatility of pyrido[2,3-d]pyrimidine derivatives in synthetic chemistry (Molnár et al., 2009).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives, revealing their potential as antibacterial and antifungal agents. For example, new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine compounds were synthesized and showed promising antibacterial and antifungal activities upon screening. These findings suggest the potential of these derivatives in developing new antimicrobial drugs (El-Gazzar et al., 2008).
Antiviral and Anticancer Properties
The biological activities of pyrido[2,3-d]pyrimidine derivatives extend to antiviral and anticancer effects. For instance, certain pyrazolo[3,4-d]pyrimidine ribonucleosides prepared from 6-amino-3-bromoallopurinol demonstrated significant activity against measles in vitro and moderate antitumor activity against leukemia. These findings highlight the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives in treating viral infections and cancer (Petrie et al., 1985).
Green Chemistry Applications
Innovative methods have been developed for the synthesis of pyrido[2,3-d]pyrimidine derivatives, emphasizing the principles of green chemistry. One such method involves a one-pot synthesis of these derivatives using Brønsted-acidic ionic liquid as a catalyst under solvent-free conditions. This approach offers advantages such as mild reaction conditions, short reaction times, and the reusability of the catalyst, contributing to more sustainable chemical practices (Nia et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
This compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction results in the inhibition of the kinase, which can disrupt the function of the kinase and lead to a variety of downstream effects .
Biochemical Pathways
The inhibition of kinases by this compound affects various biochemical pathways. Many kinases have been found to be closely linked to tumor proliferation and survival, therefore kinase inhibition represents an effective treatment for cancer .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of kinases. By inhibiting these enzymes, the compound can disrupt the signaling pathways that they regulate, potentially leading to a decrease in tumor proliferation and survival .
Future Directions
The future directions for research on “6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” and similar compounds could involve further exploration of their potential as kinase inhibitors . As kinase inhibitors have been found to be effective treatments for cancer, there is significant potential for the development of new drugs based on these compounds .
Properties
IUPAC Name |
6-bromo-4-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3OS/c1-4-5-3-6(10)8(14)12-7(5)13-9(11-4)15-2/h3H,1-2H3,(H,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEMIXLWNUKUTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=NC(=N1)SC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B567661.png)
![N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine](/img/structure/B567663.png)
![Spiro[4.5]decan-8-ol](/img/structure/B567664.png)




![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B567672.png)

![1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B567675.png)


